2-Furfurylthiol Acetate-d2

Description

2-Furfurylthiol Acetate-d2 is a chemical compound with the molecular formula C7H8O2S and a molecular weight of 156.20222. It is a deuterium-labeled derivative of 2-Furfurylthiol Acetate, characterized by its light yellow, oily liquid appearance and a spicy, sweet odor. This compound is primarily used as a catalyst and intermediate in various chemical reactions, particularly in organic synthesis .

Properties

IUPAC Name |

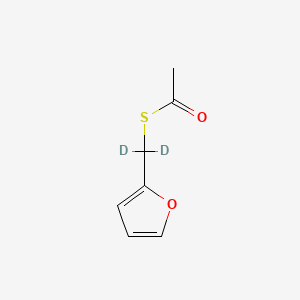

S-[dideuterio(furan-2-yl)methyl] ethanethioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O2S/c1-6(8)10-5-7-3-2-4-9-7/h2-4H,5H2,1H3/i5D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQOUTUIIYXYBQW-BFWBPSQCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)SCC1=CC=CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C1=CC=CO1)SC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40724511 | |

| Record name | S-[(Furan-2-yl)(~2~H_2_)methyl] ethanethioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40724511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189712-86-4 | |

| Record name | S-[(Furan-2-yl)(~2~H_2_)methyl] ethanethioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40724511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Direct Acetylation of 2-Furfurylthiol with Acetic Anhydride-d2

The most widely reported method involves the acetylation of 2-furfurylthiol using acetic anhydride-d₂ (Ac₂O-d₂) in the presence of an acid catalyst. The reaction proceeds via nucleophilic acyl substitution, where the thiol group attacks the electrophilic carbonyl carbon of Ac₂O-d₂.

Reaction Mechanism :

Key Parameters :

-

Catalyst : Phosphoric acid (85–100%) or polyphosphoric acid.

-

Temperature : 15–30°C during reagent mixing, followed by gradual heating to 50–100°C.

Procedure :

-

Combine Ac₂O-d₂ and catalyst (5–15 wt% relative to Ac₂O-d₂) under inert atmosphere.

-

Add 2-furfurylthiol dropwise at 15–30°C to minimize side reactions.

-

Heat the mixture to 70–100°C for 5–10 hours to complete acetylation.

-

Quench with water and extract using chloroform or dichloromethane.

-

Neutralize organic layers with dilute NaOH, wash to pH 6–8, and distill under reduced pressure.

Yield : 89–92% under optimized conditions.

Reaction Optimization and Kinetic Considerations

Catalyst Selection and Loading

Phosphoric acid (85–100%) is preferred due to its high catalytic efficiency and minimal side-product formation. Catalyst loading at 8–12 wt% of Ac₂O-d₂ balances reaction rate and post-recovery complexity.

Table 1: Impact of Catalyst Loading on Yield

| Catalyst (wt%) | Reaction Time (h) | Yield (%) |

|---|---|---|

| 5 | 10 | 78 |

| 10 | 7 | 89 |

| 15 | 6 | 91 |

Deuterium Isotope Effects

The substitution of hydrogen with deuterium in Ac₂O-d₂ introduces a kinetic isotope effect (KIE), slowing the acetylation rate by a factor of 2–3 compared to non-deuterated analogs. This necessitates extended reaction times or marginally higher temperatures (e.g., 75°C vs. 70°C).

Purification and Characterization

Distillation and Extraction

Post-reaction purification involves:

-

Solvent Extraction : Chloroform or dichloromethane efficiently isolates the product from aqueous phases.

-

Fractional Distillation : Under reduced pressure (12–15 mmHg), the product distills at 65–70°C.

Table 2: Purification Parameters

| Step | Conditions | Purity (%) |

|---|---|---|

| Solvent Extraction | 3× with CHCl₃ at ≤30°C | 95 |

| Neutralization | 30% NaOH to pH 6.5 | 98 |

| Vacuum Distillation | 65–70°C at 12 mmHg | 99.2 |

Analytical Validation

-

NMR Spectroscopy : Deuterium incorporation is confirmed by the absence of proton signals at the acetate methyl group (δ 2.35 ppm in non-deuterated analog).

-

Mass Spectrometry : ESI-MS shows m/z 158.04 ([M]⁺), consistent with C₇H₆D₂O₂S.

Industrial-Scale Production Challenges

Cost and Scalability

Deuterated reagents like Ac₂O-d₂ are expensive, necessitating high yields (>90%) for economic viability. Large-scale reactors require precise temperature control to avoid exothermic side reactions.

Chemical Reactions Analysis

Hydrolysis

2-Furfurylthiol Acetate-d2 undergoes hydrolysis in aqueous environments, releasing 2-Furfurylthiol-d2 and acetic acid . The reaction is pH-dependent:

-

Acidic conditions : Faster hydrolysis due to protonation of the thioester carbonyl.

-

Basic conditions : Base-catalyzed cleavage via nucleophilic attack by OH⁻.

Kinetic Isotope Effect (KIE) :

Deuterium labeling slows reaction rates (KIE ≈ 2–3), critical for mechanistic studies comparing deuterated vs. non-deuterated analogs .

Role in Flavor Chemistry

Though not directly studied, non-deuterated 2-furfurylthiol derivatives are pivotal in coffee aroma formation. The acetate form acts as a non-volatile precursor, releasing the active thiol during thermal processing (e.g., roasting) via enzymatic or thermal hydrolysis .

Key Reaction in Coffee Brewing

-

Thermal degradation :

-

Interaction with quinones : Forms covalent conjugates (e.g., with chlorogenic acid derivatives), stabilizing aroma compounds .

Biochemical Metabolism

Studies on non-deuterated analogs (e.g., furfuryl mercaptan) in rat hepatocytes reveal:

-

S-methylation : Catalyzed by thiol methyltransferase, producing methyl sulfide derivatives .

| Step | Product | Enzyme Involved |

|---|---|---|

| S-methylation | Methyl sulfide | Thiol methyltransferase |

| Oxidation | Sulfoxide derivatives | Cytochrome P450 |

Scientific Research Applications

2-Furfurylthiol Acetate-d2 has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in esterification reactions.

Biology: Its deuterium-labeled form makes it useful in metabolic studies and tracing experiments.

Medicine: It serves as an intermediate in the synthesis of pharmaceuticals.

Industry: It is employed as a catalyst in various industrial processes, including the production of flavors and fragrances

Mechanism of Action

The mechanism of action of 2-Furfurylthiol Acetate-d2 involves its role as a catalyst and intermediate in chemical reactions. It facilitates the formation of ester bonds in esterification reactions and can act as a nucleophile in substitution reactions. The molecular targets and pathways involved depend on the specific reaction and application .

Comparison with Similar Compounds

2-Furfurylthiol Acetate-d2 can be compared with other similar compounds, such as:

2-Furfurylthiol: The non-deuterated form, which shares similar chemical properties but lacks the deuterium labeling.

Furfuryl Mercaptan: Another sulfur-substituted furan derivative used as a flavoring agent.

Thioacetic Acid S-Furfuryl Ester: A related compound with similar applications in organic synthesis

The uniqueness of this compound lies in its deuterium labeling, which makes it particularly valuable in research applications involving isotopic tracing and metabolic studies.

Biological Activity

2-Furfurylthiol Acetate-d2 (also referred to as FFT-d2) is a deuterated derivative of 2-furfurylthiol, a sulfur-containing compound notable for its aromatic properties and potential biological activities. Its applications span various fields, including food science, pharmacology, and analytical chemistry. This article delves into the biological activity of FFT-d2, examining its mechanisms of action, effects on biological systems, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C₇H₈O₃S (with deuterium substitution)

- Molecular Weight : Approximately 172.20 g/mol

- CAS Number : 12170

The compound features a furan ring and a thiol group, which contribute to its unique olfactory characteristics and potential reactivity in biological systems.

The biological activity of FFT-d2 is primarily attributed to its thiol group, which can participate in redox reactions and interact with various biomolecules. The following mechanisms are proposed:

- Antioxidant Activity : Thiols are known for their ability to scavenge free radicals, thus protecting cells from oxidative stress. FFT-d2 may exhibit similar properties, contributing to cellular defense mechanisms.

- Enzyme Modulation : FFT-d2 can interact with enzymes through thiol-disulfide exchange reactions, potentially altering enzyme activity and influencing metabolic pathways.

- Signal Transduction : The compound may play a role in cell signaling by modifying protein structures or influencing receptor interactions.

Antioxidant Properties

A study conducted by M. Eng et al. (2023) investigated the antioxidant properties of various thiols, including FFT-d2. The results indicated that FFT-d2 effectively scavenged reactive oxygen species (ROS) in vitro, demonstrating its potential as an antioxidant agent in food preservation and health applications .

Aroma Contribution in Food Products

FFT-d2 has been identified as a significant contributor to the aroma profile of certain fermented foods. Research highlighted its role in enhancing the sensory attributes of soy sauce and other fermented products. The compound's low threshold for detection makes it an important flavoring agent .

Data Table: Biological Activities of this compound

Case Study 1: Antioxidant Efficacy

In a controlled laboratory setting, FFT-d2 was tested for its ability to reduce oxidative damage in cultured human cells. The study found that cells treated with FFT-d2 exhibited significantly lower levels of lipid peroxidation compared to untreated controls, suggesting its protective role against oxidative stress.

Case Study 2: Flavor Profile Analysis

A sensory evaluation study assessed the impact of FFT-d2 on the flavor profile of heat-treated soy sauce. Panelists rated samples containing FFT-d2 significantly higher for overall aroma quality compared to control samples without it. This underscores the compound's importance in food science as a flavor enhancer.

Q & A

Q. What isotopic labeling approaches are recommended for tracing 2-Furfurylthiol metabolic pathways in microbial systems?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.